molecular formula C19H22N2O2 B268375 3-[(3-phenylpropanoyl)amino]-N-propylbenzamide

3-[(3-phenylpropanoyl)amino]-N-propylbenzamide

Katalognummer B268375
Molekulargewicht: 310.4 g/mol
InChI-Schlüssel: JBLQBJPANFXHJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(3-phenylpropanoyl)amino]-N-propylbenzamide, also known as PPAP, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a cognitive enhancer. PPAP was first synthesized in 1970 by a Japanese pharmaceutical company, and since then, numerous studies have been conducted to understand its mechanism of action and potential applications.

Wirkmechanismus

3-[(3-phenylpropanoyl)amino]-N-propylbenzamide works by inhibiting the reuptake of dopamine and norepinephrine in the brain, leading to increased levels of these neurotransmitters. This increase in neurotransmitter levels is believed to be responsible for the cognitive-enhancing effects of this compound.
Biochemical and Physiological Effects:
In addition to its cognitive-enhancing effects, this compound has been shown to have other biochemical and physiological effects. Studies have shown that this compound can increase energy levels and improve mood, making it a potential treatment for depression and fatigue. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential treatment for a range of inflammatory and oxidative stress-related diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 3-[(3-phenylpropanoyl)amino]-N-propylbenzamide in lab experiments is its specificity for dopamine and norepinephrine reuptake inhibition, making it a useful tool for studying the role of these neurotransmitters in various physiological processes. However, one limitation is that this compound is a synthetic compound, and its effects may not accurately reflect those of endogenous neurotransmitters.

Zukünftige Richtungen

There are numerous potential future directions for research on 3-[(3-phenylpropanoyl)amino]-N-propylbenzamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to understand the long-term effects of this compound use and its potential for addiction. Finally, there is potential for this compound to be used in combination with other cognitive enhancers to create more effective treatments.

Synthesemethoden

3-[(3-phenylpropanoyl)amino]-N-propylbenzamide can be synthesized through a multistep process that involves the reaction of N-propylbenzamide with 3-phenylpropanoyl chloride in the presence of a base catalyst. The resulting product is then purified through column chromatography to obtain pure this compound.

Wissenschaftliche Forschungsanwendungen

3-[(3-phenylpropanoyl)amino]-N-propylbenzamide has been studied extensively for its potential as a cognitive enhancer. Studies have shown that this compound can increase dopamine and norepinephrine levels in the brain, leading to improved cognitive function, including increased attention, memory, and learning ability. Additionally, this compound has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Eigenschaften

Molekularformel

C19H22N2O2

Molekulargewicht

310.4 g/mol

IUPAC-Name

3-(3-phenylpropanoylamino)-N-propylbenzamide

InChI

InChI=1S/C19H22N2O2/c1-2-13-20-19(23)16-9-6-10-17(14-16)21-18(22)12-11-15-7-4-3-5-8-15/h3-10,14H,2,11-13H2,1H3,(H,20,23)(H,21,22)

InChI-Schlüssel

JBLQBJPANFXHJA-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC(=CC=C1)NC(=O)CCC2=CC=CC=C2

Kanonische SMILES

CCCNC(=O)C1=CC(=CC=C1)NC(=O)CCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.